molecular formula C18H20N6OS B1669385 4-Metil-5-(2-(4-morfolinofenilamino)pirimidin-4-il)tiazol-2-amina CAS No. 693228-63-6

4-Metil-5-(2-(4-morfolinofenilamino)pirimidin-4-il)tiazol-2-amina

Número de catálogo: B1669385
Número CAS: 693228-63-6
Peso molecular: 368.5 g/mol
Clave InChI: GPSZYOIFQZPWEJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CYC116 is a novel anticancer compound with a unique target profile involving both cell cycle and angiogenesis inhibition mechanisms. In preclinical studies, CYC116 has demonstrated antitumor activity in both solid tumors and hematological cancers. Cyclacel's small molecule investigational drug, CYC116, is the third orally-available Cyclacel drug to enter development, which demonstrated anticancer activity with a mechanism consistent with inhibition of Aurora kinase.

Aplicaciones Científicas De Investigación

Propiedades Químicas

Este compuesto, también conocido por su Número CAS: 693228-63-6, tiene un peso molecular de 368.46 . Es una sustancia sólida que debe almacenarse en un lugar oscuro, a -20 °C y en una atmósfera inerte .

Inhibición de la Quinasa Aurora

Una de las aplicaciones más importantes de este compuesto es como inhibidor de las quinasas aurora A y B . Estas quinasas desempeñan roles cruciales en la división celular, y su inhibición puede conducir a la muerte celular tras el fallo mitótico y al aumento de la poliploidía . Esto convierte al compuesto en un candidato potencial para el tratamiento del cáncer .

Actividad Anticancerígena

El compuesto ha mostrado potentes efectos citotóxicos contra líneas celulares cancerosas . Sus efectos anticancerígenos se demostró que emanan de la muerte celular tras el fallo mitótico y el aumento de la poliploidía como consecuencia de la inhibición celular de las quinasas aurora A y B . La evaluación preliminar in vivo mostró que el compuesto era biodisponible por vía oral y poseía actividad anticancerígena .

Desarrollo de Fármacos

La estructura y actividad del compuesto lo convierten en un valioso candidato para el desarrollo de fármacos. Su potencia y selectividad de la inhibición de la quinasa aurora se correlacionaron con la presencia de un sustituyente en la posición para de la anilina . Esta información puede guiar el diseño de nuevos fármacos con una eficacia mejorada y menos efectos secundarios .

Investigación Biológica

Dados sus efectos significativos en la división y el crecimiento celular, este compuesto es una herramienta valiosa en la investigación biológica. Puede usarse para estudiar los roles de las quinasas aurora en varios procesos biológicos y para investigar los mecanismos de la división y el crecimiento celular .

Actividad Biológica

CYC-116, a selective inhibitor of Aurora kinases, has garnered attention for its potential therapeutic applications in oncology and immunology. This article explores the biological activity of CYC-116, focusing on its mechanisms of action, efficacy in various cell types, and implications for treatment.

Overview of CYC-116

CYC-116 (chemical structure: 4-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-[4-(morpholin-4-yl)phenyl] pyrimidin-2-amine) is primarily recognized as an Aurora kinase inhibitor. Aurora kinases are critical regulators of the cell cycle, and their inhibition can lead to mitotic failure and subsequent apoptosis in cancer cells. CYC-116 has shown promise in preclinical studies for its ability to suppress tumor growth and enhance the maturation of cardiomyocytes derived from human pluripotent stem cells (hPSCs).

  • Inhibition of Aurora Kinases : CYC-116 targets Aurora A and B kinases, leading to cell cycle arrest and apoptosis in cancer cells. The IC50 values for Aurora A and B are approximately 44 nM and 16 nM, respectively, indicating strong inhibitory effects .
  • Mast Cell Degranulation : Recent studies have demonstrated that CYC-116 inhibits the degranulation of mast cells in response to antigen stimulation. The IC50 for β-hexosaminidase release was found to be around 1.42 µM, indicating that CYC-116 effectively reduces allergic responses mediated by mast cells by inhibiting Fyn kinase and Syk-dependent signaling pathways .
  • Promotion of Cardiomyocyte Maturation : CYC-116 promotes the maturation of cardiomyocytes derived from hPSCs by enhancing the expression of genes associated with cardiomyocyte function, such as TNNT2 and MYH6. This effect is particularly pronounced when cells are treated with higher concentrations (up to 5 µM) during late differentiation stages .

Table 1: Summary of Biological Activities of CYC-116

Activity TypeAssay/ModelResultReference
Aurora Kinase Inhibition Cancer cell linesIC50: Aurora A - 44 nM; Aurora B - 16 nM
Mast Cell Inhibition Mouse model (PCA/PSA)ED50: ~22.5 mg/kg
Cardiomyocyte Maturation hPSC-derived cardiomyocytesIncreased expression of cardiac markers

Case Studies

  • Anti-Cancer Activity : In a study involving various cancer cell lines, CYC-116 demonstrated significant antiproliferative activity, inducing mitotic failure and aneuploidy. This study highlighted the compound's potential in treating solid tumors resistant to conventional therapies .
  • Allergic Response Modulation : In experiments using mouse models for passive cutaneous anaphylaxis (PCA) and passive systemic anaphylaxis (PSA), CYC-116 effectively inhibited allergic responses by reducing mast cell degranulation and cytokine release (e.g., TNF-α and IL-6) .
  • Cardiomyocyte Differentiation : A study focused on promoting the maturation of hPSC-derived cardiomyocytes found that treatment with CYC-116 led to enhanced physiological functions and better organization of sarcomeres compared to untreated controls .

Propiedades

IUPAC Name

4-methyl-5-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-12-16(26-17(19)21-12)15-6-7-20-18(23-15)22-13-2-4-14(5-3-13)24-8-10-25-11-9-24/h2-7H,8-11H2,1H3,(H2,19,21)(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSZYOIFQZPWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Aurora kinases are enzymes that help dividing cells share their materials between two daughter cells. In many people with cancer Aurora kinase malfunctions and normal control of cell division is lost resulting in abnormal growth. CYC116 inhibits Aurora kinase may slow down the growth of cancer cells and lead to their death by apoptosis.
Record name CYC116
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

693228-63-6
Record name CYC-116
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0693228636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYC-116
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAX4981K2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

By condensation between N′-[5-(3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine (prepared from 1-(2-amino-4-methyl-thiazol-5-yl)-ethanone and N,N-dimethylformamide dimethylacetal) and N-(4-morpholin-4-yl-phenyl)-guanidine nitrate. Yellow solid. M.p. 300-304° C.: 1H-NMR (DMSO-d6) δ: 2.46 (s, 3H, CH3), 3.07 (m, 4H, CH2), 3.76 (m, 4H, CH2), 6.85 (d, 1H, J=5.3 Hz, pyrimidinyl-H), 6.92 (m, 2H, Ph-H), 7.53 (br. s, 1H, NH), 7.67 (m, 2H, Ph-H), 8.30 (d, 1H, J=5.4 Hz, pyrimidinyl-H), 9.25 (br. s, 1H, NH). MS (ESI+) m/z 369 [M+H]+ (C18H20N6OS requires 368.5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(4-morpholin-4-yl-phenyl)-guanidine nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CYC-116
Reactant of Route 2
Reactant of Route 2
CYC-116
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
CYC-116
Reactant of Route 4
Reactant of Route 4
CYC-116
Reactant of Route 5
Reactant of Route 5
CYC-116
Reactant of Route 6
Reactant of Route 6
CYC-116

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.